N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. This compound is synthesized through a multi-step process involving the reaction of 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide under alkaline conditions, followed by coupling with oxadiazole nucleophiles derived from substituted benzoic acids . Spectral characterization (IR, EI-MS, ¹H-NMR) confirms its structure, and preliminary studies highlight its antibacterial potency and low cytotoxicity .
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-15-5-3-2-4-12(15)17-20-21-18(25-17)19-16(22)11-6-7-13-14(10-11)24-9-8-23-13/h2-7,10H,8-9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUVDWYGAYBTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The benzodioxine ring can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic carbon center on a benzodioxine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
Anticancer Applications
The compound has shown promising anticancer activity in several studies. For instance:
- In vitro Studies : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines which demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer lines including SNB-19 and OVCAR-8 .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. For example, certain synthesized oxadiazoles have been shown to damage DNA and promote cell death in glioblastoma cells .
Case Study Summary
| Compound | Cell Line | PGI (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| Various | HCT-116 | 51.88 |
Antimicrobial Applications
The compound also exhibits antimicrobial properties that are being explored for potential therapeutic use:
- Bacterial Resistance : The emergence of resistant bacterial strains necessitates the development of new antimicrobial agents. Compounds similar to N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study Summary
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| W6 | Staphylococcus aureus | 5.19 |
| W1 | Salmonella typhi | Varies |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor:
- α-glucosidase and Acetylcholinesterase Inhibition : New sulfonamides derived from benzodioxane structures have shown inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Case Study Summary
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Sulfonamide A | α-glucosidase | Varies |
| Sulfonamide B | Acetylcholinesterase | Varies |
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The benzodioxine moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity Trends in Oxadiazole Analogs
| Substituent on Phenyl Ring | Antibacterial Activity (Relative Potency) | Cytotoxicity (Hemolytic Activity) |
|---|---|---|
| 2-(Methylsulfanyl) | High | Low |
| 4-Nitro | Moderate | Moderate |
| 3-Chloro | Moderate | Low |
Thiadiazole-Based Analogs
describes a thiadiazole analog: 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Key differences include:
- Thiadiazole vs.
- Benzylsulfanyl vs. Methylsulfanyl : The bulkier benzyl group may reduce membrane permeability but enhance affinity for hydrophobic enzyme pockets .
Isoxazolecarboxamide Derivatives
lists isoxazolecarboxamides with azo-linked benzodioxine groups (e.g., 898496-61-2). These compounds differ in:
- Isoxazole ring : Less electronegative than oxadiazole, which may reduce stability under physiological conditions.
Antibacterial Efficacy
The target compound exhibits superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to analogs with nitro or halogen substituents. This is attributed to the methylsulfanyl group’s balanced hydrophobicity, facilitating cell membrane penetration .
Cytotoxicity Profile
Hemolytic assays in reveal that the target compound and most oxadiazole analogs show <10% hemolysis at therapeutic concentrations, indicating favorable safety.
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity through various studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2S |
| Molecular Weight | 325.3849 g/mol |
| IUPAC Name | This compound |
| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that derivatives containing oxadiazole moieties can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Apoptosis Induction
In a study evaluating related compounds, it was found that certain oxadiazole derivatives increased the early apoptotic population of HeLa cells and elevated the percentage of cells in the sub-G1 phase of the cell cycle. The most effective compounds demonstrated IC50 values ranging from 6 to 7 µM against HeLa cells, indicating potent anticancer activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study reported that oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines (HeLa, HCT116, MCF7). The mechanism involved apoptosis induction and cell cycle disruption .
- Cytotoxicity Assessment : The cytotoxic effects were measured using MTT assays with IC50 values indicating effectiveness in a concentration-dependent manner. For instance, one compound showed an IC50 value of 11 µM after 48 hours of treatment .
- Structure–Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored in several studies. Modifications to the oxadiazole ring and substitutions on the benzodioxane moiety affected both potency and selectivity for cancer cells over normal cells .
Summary of Biological Activity
The biological activity of this compound appears promising based on its ability to induce apoptosis and inhibit cell proliferation in cancer models. Its mechanism likely involves modulation of apoptotic pathways and disruption of the cell cycle.
Q & A
Q. Q1: What are the primary synthetic pathways for synthesizing N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be optimized?
Methodological Answer :
- The synthesis involves coupling a 2,3-dihydro-1,4-benzodioxin-6-carboxamide precursor with a substituted 1,3,4-oxadiazole moiety. Key steps include:
- Optimization strategies:
Q. Q2: How can researchers validate the structural identity of this compound and its intermediates?
Methodological Answer :
- Spectroscopic validation :
- Chromatographic purity checks : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
Advanced Research Questions
Q. Q3: What mechanistic insights explain the compound’s inhibitory activity against enzymes like lipoxygenase, and how can docking studies resolve contradictory activity data?
Methodological Answer :
- Enzyme inhibition mechanism :
- Computational resolution :
Q. Table 1: Example Docking Scores vs. Experimental IC₅₀
| Substituent | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| -SCH₃ | -8.2 | 12.3 ± 1.5 |
| -OCH₃ | -7.5 | 25.6 ± 2.1 |
Q. Q4: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antibacterial activity?
Methodological Answer :
- Key SAR insights :
- Experimental workflow :
Q. Q5: What experimental and computational methods address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer :
- Root causes of contradictions :
- Resolution strategies :
Data Contradiction Analysis
Q. Q6: How should researchers interpret conflicting data on substituent effects in related benzodioxin-oxadiazole derivatives?
Methodological Answer :
- Case study : Substituent X at the phenyl ring shows divergent effects on activity:
- Hypothesis testing :
- Conduct meta-analysis of published data to identify trends (e.g., electronic vs. steric effects).
- Validate via free-energy perturbation (FEP) calculations to quantify substituent contributions .
Advanced Methodological Design
Q. Q7: What advanced reactor designs or separation technologies improve yield in large-scale synthesis?
Methodological Answer :
Q. Q8: How can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters?
Methodological Answer :
- Workflow :
- Input historical reaction data (yield, time, temperature) into COMSOL’s optimization module .
- Train neural networks to predict optimal conditions (e.g., 65°C, 0.5 mol% catalyst) .
- Validate predictions with high-throughput screening (96-well plate format) .
Toxicity and Safety
Q. Q9: What in vitro/in vivo models are recommended for assessing hepatotoxicity of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
